molecular formula C18H17ClFN3S B3561608 3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B3561608
M. Wt: 361.9 g/mol
InChI Key: AENOKPONWAERRZ-UHFFFAOYSA-N
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Description

The compound “3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups, including a benzyl group, a triazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms. The benzyl groups are aromatic rings attached to the triazole ring via a methylene (-CH2-) group. The thioether linkage involves a sulfur atom bonded to two carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The benzyl groups might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The thioether linkage might be susceptible to oxidation or other reactions involving the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s intended to be a material or a chemical reagent, its mechanism of action would depend on its chemical properties and how it interacts with other substances in its environment .

Safety and Hazards

As with any chemical compound, handling “3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties .

Properties

IUPAC Name

3-benzyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3S/c1-2-23-17(11-13-7-4-3-5-8-13)21-22-18(23)24-12-14-15(19)9-6-10-16(14)20/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOKPONWAERRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
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3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
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3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
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3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
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3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
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3-benzyl-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole

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